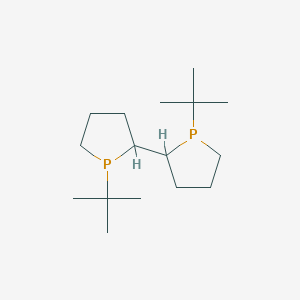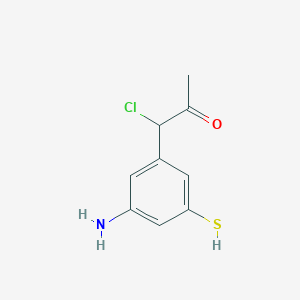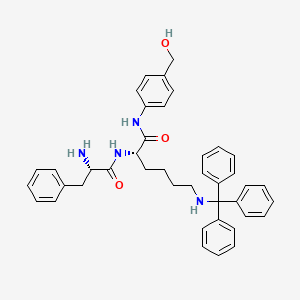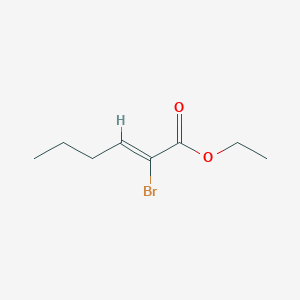
Ethyl (Z)-2-bromohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-bromohex-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a hexenoate ester. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions. The (Z)-configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-bromohex-2-enoate can be synthesized through several methods. One common approach involves the bromination of ethyl hex-2-enoate. This reaction typically uses bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (Z)-2-bromohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or amines (NH₂R).
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hexadienoates.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Ethyl (Z)-2-hydroxyhex-2-enoate.
Addition: Ethyl (Z)-2,3-dibromohexanoate.
Elimination: Ethyl hexadienoate.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-bromohex-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-bromohex-2-enoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and elimination reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Ethyl (E)-2-bromohex-2-enoate: The (E)-isomer has different spatial arrangement, leading to variations in reactivity and applications.
Ethyl 2-bromohexanoate: Lacks the double bond, resulting in different chemical behavior.
Ethyl (Z)-2-chlorohex-2-enoate: Similar structure but with chlorine instead of bromine, affecting its reactivity and use.
Uniqueness: Ethyl (Z)-2-bromohex-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules.
Propiedades
Fórmula molecular |
C8H13BrO2 |
|---|---|
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
ethyl (Z)-2-bromohex-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3/b7-6- |
Clave InChI |
QRKWZSWILJXLJU-SREVYHEPSA-N |
SMILES isomérico |
CCC/C=C(/C(=O)OCC)\Br |
SMILES canónico |
CCCC=C(C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
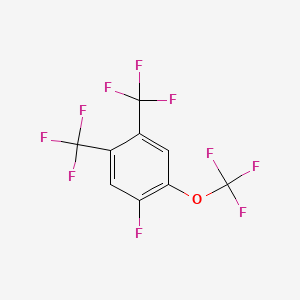
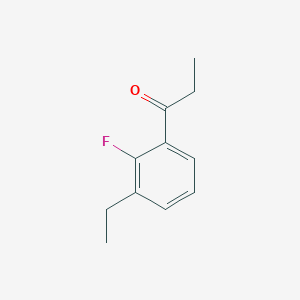
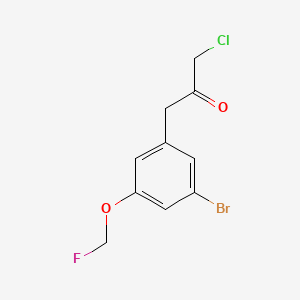
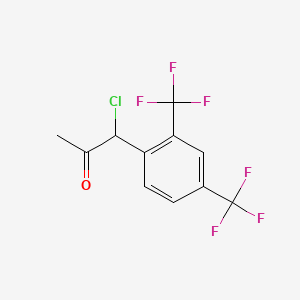
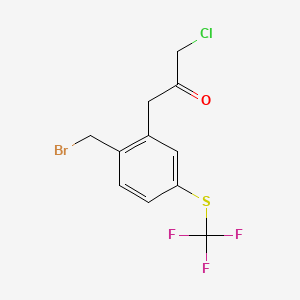
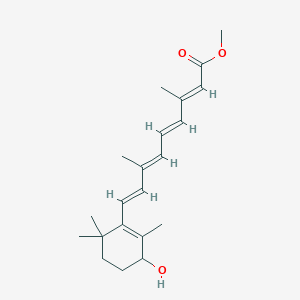
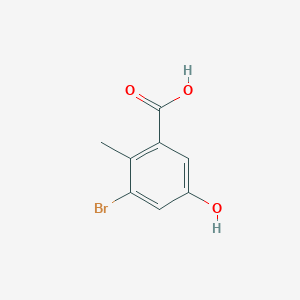
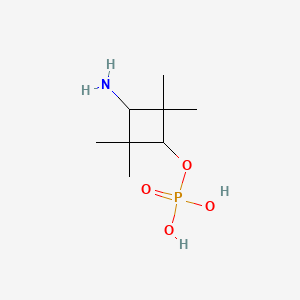
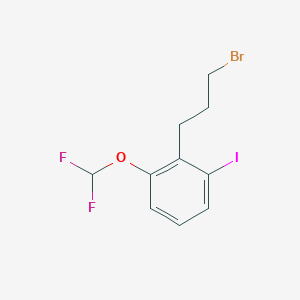
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
